This compound is classified as a positive allosteric modulator of GABA_A receptors. It has been studied for its ability to selectively bind to specific subtypes of these receptors, which are crucial in mediating the effects of neurotransmitters in the central nervous system. The compound's unique structure allows it to maintain efficacy while minimizing adverse effects, making it a candidate for further research in therapeutic applications aimed at anxiety and related disorders .
The synthesis of SH-053-R-CH3-2'F involves several key steps that leverage established organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:
The detailed synthetic route can be optimized based on parameters such as reaction temperature, solvent choice, and catalyst use to improve yield and purity .
The molecular formula for SH-053-R-CH3-2'F is C23H18FN3O2, with a molar mass of approximately 387.414 g/mol. The structural features include:
The 3D conformation and spatial arrangement of atoms play a crucial role in its binding affinity and biological activity. In silico docking studies suggest that variations in substituents can significantly influence receptor interactions and pharmacodynamics .
SH-053-R-CH3-2'F participates in various chemical reactions typical for benzodiazepine derivatives:
Understanding these reactions is essential for predicting both therapeutic effects and potential side effects during drug development .
The mechanism by which SH-053-R-CH3-2'F exerts its effects involves:
This selective action allows researchers to explore its potential as a therapeutic agent that can alleviate anxiety without significant cognitive side effects .
SH-053-R-CH3-2'F holds promise in various scientific applications:
Research continues to explore its efficacy and safety profile in preclinical models before advancing to clinical trials .
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6